molecular formula C10H14ClNO B1288568 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride CAS No. 81485-78-1

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride

Cat. No.: B1288568
CAS No.: 81485-78-1
M. Wt: 199.68 g/mol
InChI Key: RJJOGGCZHGESJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2-4,7,11-12H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJOGGCZHGESJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610039
Record name 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81485-78-1
Record name 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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